Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the molecular formula C7H8F2N2O2S.Li. It is known for its unique structure, which includes a lithium ion, a thiazole ring, and a difluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 2-[(2,2-difluoroethyl)amino]-1,3-thiazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as water or ethanol, and the reaction is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The thiazole ring and the difluoroethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve solvents like water, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lithium acetate: A simple lithium salt with different chemical properties and applications.
2-(2,2-Difluoroethyl)thiazole: A compound with a similar thiazole ring but lacking the lithium ion and acetate group.
Thiazole-4-carboxylic acid: A precursor in the synthesis of the compound, with different reactivity and applications.
Uniqueness
Lithium(1+) ion 2-{2-[(2,2-difluoroethyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combination of a lithium ion, a thiazole ring, and a difluoroethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
lithium;2-[2-(2,2-difluoroethylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S.Li/c8-5(9)2-10-7-11-4(3-14-7)1-6(12)13;/h3,5H,1-2H2,(H,10,11)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDANUPUHOVIQPF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(N=C(S1)NCC(F)F)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.